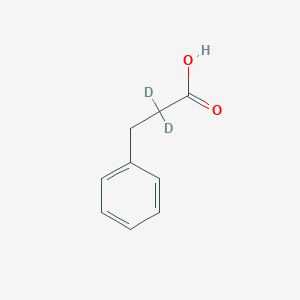

Hydrocinnamic-2,2-D2 acid

Descripción general

Descripción

Hydrocinnamic-2,2-D2 acid is a chemical compound with the molecular formula C9H8D2O2 . Its average mass is 152.187 Da and its mono-isotopic mass is 152.080627 Da . It is not intended for human or veterinary use and is used primarily for research.

Synthesis Analysis

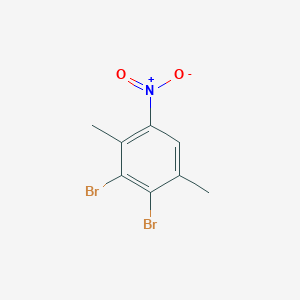

There are numerous methods for the synthesis of hydrocinnamic acids, including constructive or destructive routes, such as reductive or oxidative reactions, rearrangements, catalytic reactions, or electrochemical conversion . One experiment aimed at the preparation of the 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid by bromine addition .

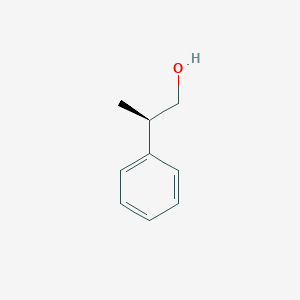

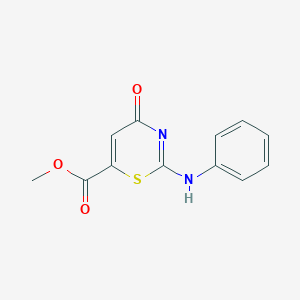

Molecular Structure Analysis

The molecular structure of Hydrocinnamic-2,2-D2 acid is represented by the formula C9H8D2O2 .

Physical And Chemical Properties Analysis

Hydrocinnamic acid has a molecular weight of 150.1745 . The IUPAC Standard InChI is InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2, (H,10,11) .

Aplicaciones Científicas De Investigación

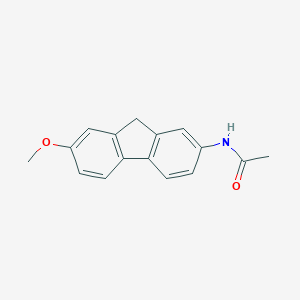

Role in Biosynthesis and Biological Properties

Hydrocinnamic acid is a type of simple phenolic acid, which is considered one of the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . It plays a crucial role in the biosynthesis of simple phenolic acids derived from cinnamic acid, with the participation of shikimate and phenylpropanoid pathways .

Antioxidant Activity

Hydrocinnamic acid, like other hydroxycinnamic acids, has been found to exhibit antioxidant activity . This property makes it valuable in various fields, including the cosmetic, food, pharmaceutical, and health industries .

Anticancer and Antitumor Activity

Research has shown that hydrocinnamic acid has potential anticancer and antitumor activities . This opens up possibilities for its use in the development of new therapeutic strategies.

Anti-diabetic Activity

Hydrocinnamic acid has been found to exhibit anti-diabetic activity . This suggests that it could be used in the management of diabetes, although more research is needed in this area.

Anti-inflammatory and Antimicrobial Activity

The anti-inflammatory and antimicrobial activities of hydrocinnamic acid have been documented . These properties could be harnessed in the development of new drugs and treatments.

Allelopathic Activity

Hydrocinnamic acid has been found to exhibit allelopathic activity against the parasitic weed Cuscuta campestris . This suggests potential applications in sustainable crop protection.

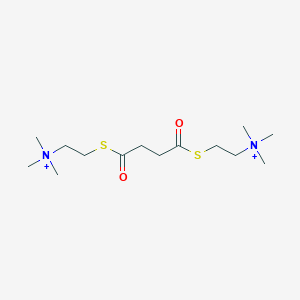

Role in Synthesis of Acyl-Coenzyme A’s

Hydrocinnamic acid has been used in the synthesis of three medium-chain acyl-Coenzyme A’s . This indicates its potential use in biochemical research and industrial applications.

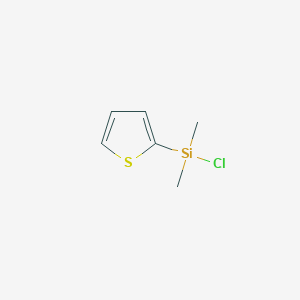

Use in C–H Activation

Hydrocinnamic acid has been used in native carboxyl-assisted, Pd (II)-catalyzed ortho-C–H acetoxylation . This method of C–H activation is highly desirable in the field of organic chemistry.

Mecanismo De Acción

Target of Action

Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .

Mode of Action

The mode of action of Hydrocinnamic-2,2-D2 acid is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .

Biochemical Pathways

Hydrocinnamic-2,2-D2 acid is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .

Pharmacokinetics

The pharmacokinetics of Hydrocinnamic-2,2-D2 acid, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .

Result of Action

The result of Hydrocinnamic-2,2-D2 acid’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .

Direcciones Futuras

Hydrocinnamic acid and its derivatives have demonstrated broad-spectrum and effective antibacterial effects as well as antibiotic resistance-modifying activity . They have been characterized for their antimicrobial action against Escherichia coli . Furthermore, dual and triple combinations of these molecules with the antibiotics chloramphenicol and amoxicillin have been investigated . Future research may focus on enhancing the production of hydrocinnamic acid and optimizing extraction techniques .

Propiedades

IUPAC Name |

2,2-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-RJSZUWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocinnamic-2,2-D2 acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.